3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 3-position and a hydroxymethyl-oxolane (tetrahydrofuran) moiety at the 5-position. The oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and metabolic stability, while the cyclopropyl group may enhance lipophilicity and influence conformational rigidity.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C10H14N2O3/c13-10(3-4-14-6-10)5-8-11-9(12-15-8)7-1-2-7/h7,13H,1-6H2 |
InChI Key |
CZMMISWCMSTTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3(CCOC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones . The reaction conditions often include the use of catalysts such as manganese dioxide for oxidation reactions . The process may also involve the use of acid chlorides for acylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles.
Scientific Research Applications
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-infective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol (CAS 39104-05-7)
This compound replaces the oxolane ring with a methyl-substituted cyclopentane. The absence of an oxygen atom in the cyclopentane reduces polarity, leading to higher logP values compared to the oxolan-3-ol derivative. This structural difference may decrease aqueous solubility but enhance membrane permeability .
SLP7111228: (S)-2-((3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide Hydrochloride
SLP7111228 replaces the cyclopropyl group with a lipophilic 4-octylphenyl substituent and incorporates a guanidine-based pyrrolidine moiety. This modification confers selectivity for sphingosine kinase 1 (SphK1) inhibition (Ki = 48 nM) and improves cellular uptake due to the protonatable guanidine group .
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione
This complex derivative includes a trifluoromethylphenyl-sulfonylphenoxy group and a morpholinoethyl-imidazolidinedione chain. The trifluoromethyl group enhances metabolic resistance, while the morpholine moiety improves solubility. Such modifications are typical in kinase inhibitors targeting chronic inflammatory diseases .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s oxolane-3-ol group provides a balance between solubility and lipophilicity, making it suitable for oral bioavailability.
- SLP7111228’s high solubility and low Ki value highlight its optimization for enzymatic inhibition .
Metabolic Stability and Toxicity
- The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl-substituted analogs like SLP7111226.
- The guanidine group in SLP7111228 could pose renal toxicity risks at high doses, whereas the target compound’s oxolane-3-ol moiety may favor safer excretion pathways.
Biological Activity
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 238.28 g/mol
- CAS Number : 2060025-47-8
The compound's biological activity is primarily attributed to its interaction with various biological targets. It is hypothesized that the oxadiazole moiety plays a crucial role in mediating these interactions, potentially influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the cytotoxicity results against various tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
| MCF7 (breast cancer) | 25 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various oxadiazole derivatives, including 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol. The results indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the oxadiazole ring could enhance antimicrobial potency.
Cytotoxicity Assessment in Cancer Research
In another significant study focusing on its anticancer properties, researchers treated HeLa and A549 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. This study highlights the potential for further development of this compound in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
